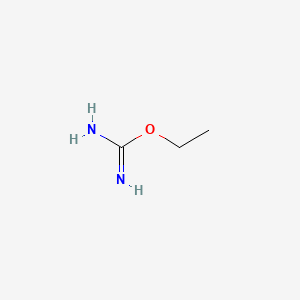![molecular formula C9H16N2O2 B13199633 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,9-diazaspiro[55]undecan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazaspiro moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution can produce a variety of substituted diazaspiro compounds .
Scientific Research Applications
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diazaspiro moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but includes an additional nitrogen atom.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecan-1-one: These compounds have different heteroatoms in the spirocyclic ring, leading to distinct chemical properties.
Uniqueness
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one is unique due to its specific combination of a hydroxy group and a diazaspiro moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one |
InChI |
InChI=1S/C9H16N2O2/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9/h7,10,12H,1-6H2,(H,11,13) |
InChI Key |
PGLKLRYVJYKCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


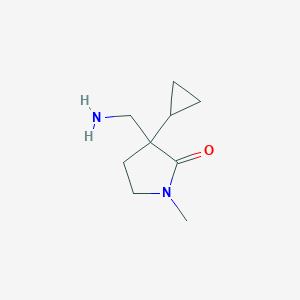
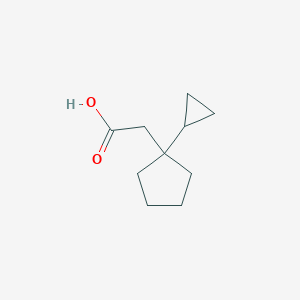
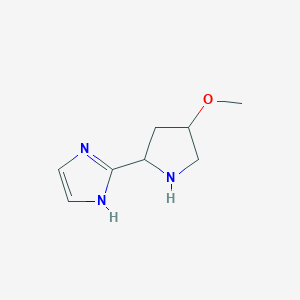
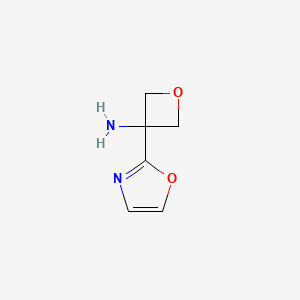
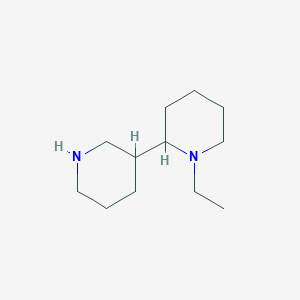
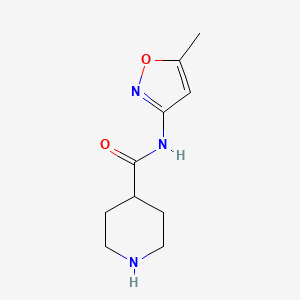
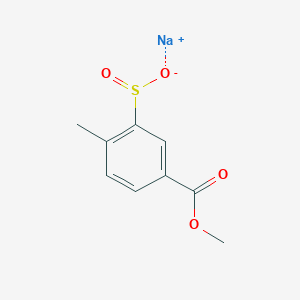
![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)


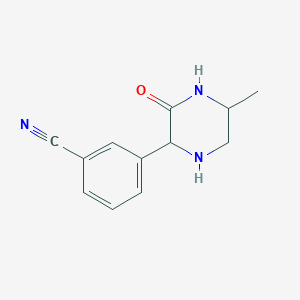

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
